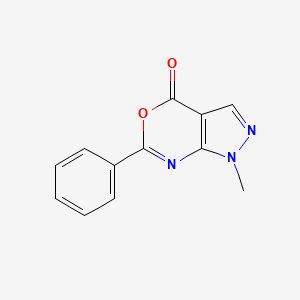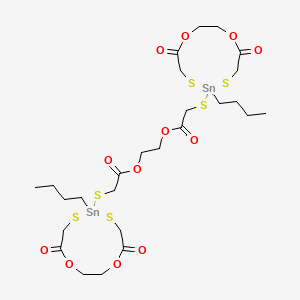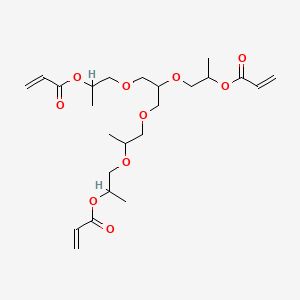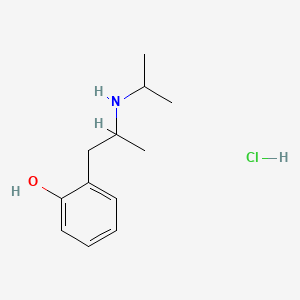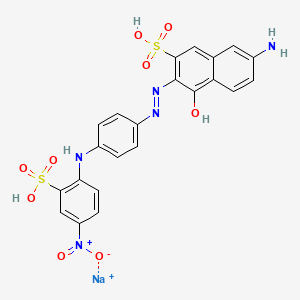
Tetraazido-P-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- is a chemical compound with a unique structure characterized by the presence of azido groups attached to a cyclohexadiene-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- typically involves the introduction of azido groups to a cyclohexadiene-dione precursor. One common method is the reaction of 2,5-Cyclohexadiene-1,4-dione with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetraazido compound.
Industrial Production Methods
While specific industrial production methods for 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the potentially hazardous azido groups.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azido groups to amines or other reduced forms.
Substitution: The azido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the azido groups.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-energy materials and explosives.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- involves the reactivity of the azido groups. These groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraamino-: Similar structure but with amino groups instead of azido groups.
2,5-Dimethyl-1,4-benzoquinone: A related quinone compound with methyl groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- is unique due to the presence of multiple azido groups, which impart high reactivity and potential for diverse chemical transformations
Propiedades
Número CAS |
22826-61-5 |
|---|---|
Fórmula molecular |
C6N12O2 |
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
[(3,4-diazido-6-diazonioimino-2,5-dioxocyclohex-3-en-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6N12O2/c7-15-11-1-2(12-16-8)6(20)4(14-18-10)3(5(1)19)13-17-9 |
Clave InChI |
ZXSNZXKSVFJVBY-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=O)C(=N[N+]#N)C(=NN=[N-])C1=O)N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


